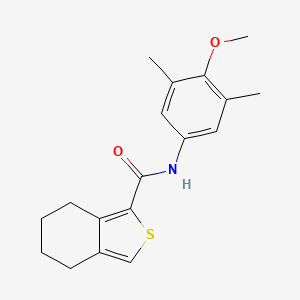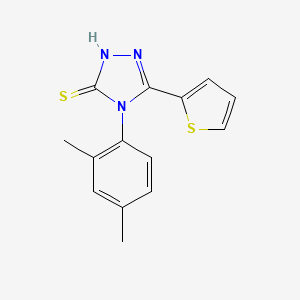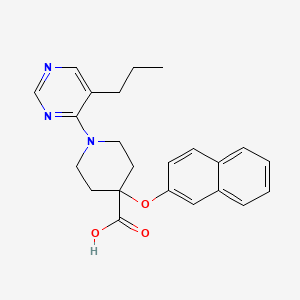
N-(4-methoxy-3,5-dimethylphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of organic compounds known for their complex molecular structures and potential biological activities. It's part of a broader group of benzothiophene derivatives which are often studied for their pharmacological properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step organic reactions. For example, Bhaskar et al. (2019) synthesized a compound through 'one-pot' reductive cyclization using sodium dithionite as a reductive cyclizing agent in DMSO solvent (Bhaskar, Kumar, Hanumanthappa, & Vijaykumar, 2019). Such methods may be applicable for synthesizing the compound .
Molecular Structure Analysis
The molecular structure of benzothiophene derivatives is often elucidated using techniques like IR, 1H-NMR, 13C-NMR, and LC-MS, as shown in studies by Kranjc et al. (2012) (Kranjc, Juranovič, Kočevar, & Perdih, 2012).
Chemical Reactions and Properties
These compounds typically exhibit a range of chemical reactions due to their complex structures. Shishkina et al. (2022) explored the polymorphic forms of a structurally similar compound, highlighting the impact of different solvents and molecular interactions (Shishkina, Shaposhnyk, Baumer, Voloshchuk, Bondarenko, & Ukrainets, 2022).
Physical Properties Analysis
The physical properties like melting point, solubility, and crystalline structure can be inferred from X-ray crystallography and spectroscopic data, similar to the analysis conducted by Mukhtar et al. (2012) (Mukhtar, Tahir, Khan, Ather, & Sajid, 2012).
Chemical Properties Analysis
These compounds generally exhibit diverse chemical properties due to their aromatic and heterocyclic structures. Studies like those by Chang and Liou (2008) on related aromatic polyamides provide insights into their electrochemical and spectroelectrochemical properties (Chang & Liou, 2008).
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Activities
Research has shown that derivatives similar to "N-(4-methoxy-3,5-dimethylphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide" possess significant antibacterial and antifungal properties. The compounds demonstrate the ability to interact with bacterial and fungal cells, suggesting their potential in developing new antimicrobial agents. Their molecular structure, which includes a benzothiophene ring, plays a critical role in their bioactivity, providing a basis for the design of new drugs targeting resistant strains of bacteria and fungi (Vasu et al., 2005).
Analgesic and Anti-inflammatory Agents
Further research into similar compounds has unveiled their utility as analgesic and anti-inflammatory agents. By inhibiting cyclooxygenase enzymes (COX-1 and COX-2), these compounds can reduce pain and inflammation, making them candidates for the development of new therapeutic drugs for treating conditions such as arthritis and other inflammatory diseases (A. Abu‐Hashem et al., 2020).
Photoprotective Applications
Certain derivatives exhibit photoprotective properties, acting as photoremovable protecting groups for carboxylic acids. This feature is particularly valuable in the field of photochemistry, where precise control over reaction mechanisms is essential. These photoprotective groups can be cleaved off using light, a method that provides a high degree of spatial and temporal control in the synthesis of complex molecules (M. Zabadal et al., 2001).
Electrochromic Materials
The introduction of benzothiophene derivatives into polymeric structures has led to the development of novel electrochromic materials. These materials change color upon electrical stimulation, showing potential for use in smart windows, displays, and other applications where the modulation of light and color is required. The electrochromic properties stem from the unique electronic structures of these compounds, which allow for reversible redox reactions under an applied voltage (Cha-Wen Chang & Guey‐Sheng Liou, 2008).
Photochromic Systems
Benzothiophene derivatives also find application in the creation of photochromic systems. These systems exhibit reversible color changes when exposed to light, offering possibilities for their use in optical storage devices, photoswitches, and sensors. The ability to undergo controlled, reversible photoreactions makes these compounds highly attractive for applications requiring dynamic optical properties (K. Uchida et al., 1998).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-methoxy-3,5-dimethylphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-11-8-14(9-12(2)16(11)21-3)19-18(20)17-15-7-5-4-6-13(15)10-22-17/h8-10H,4-7H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETCZNVPKFZKSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)NC(=O)C2=C3CCCCC3=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-3,5-dimethylphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-4-phenyl-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5567703.png)
![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-5,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5567709.png)
![N-({1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5567712.png)
![N-((3S*,4R*)-4-(4-methylphenyl)-1-{5-[(methylthio)methyl]-2-furoyl}-3-pyrrolidinyl)acetamide](/img/structure/B5567721.png)
![5-methyl-3-{1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5567724.png)
![N-(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclohexyl)-1H-pyrazole-3-carboxamide](/img/structure/B5567731.png)
![1-benzyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B5567737.png)
![N-[2-(dimethylamino)ethyl]-N'-(1-methyl-1H-indazol-6-yl)-N-(tetrahydrofuran-2-ylmethyl)urea](/img/structure/B5567743.png)

![N,N-dimethyl-1-{4-methyl-5-[1-(6-phenylpyridazin-3-yl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5567765.png)
![N-(2,4-dimethoxyphenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5567791.png)
![2-allyl-N-(2-methoxyphenyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5567794.png)
![5-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-3-isobutylisoxazole](/img/structure/B5567796.png)